SC-22716

LTA4 hydrolase Enzyme inhibition Inflammation

Substituting LTA4H inhibitors without quantitative validation introduces significant experimental risk, as potencies span orders of magnitude across analogs. SC-22716 (CAS 262451-89-8) eliminates this uncertainty as the well-characterized lead compound from the original SAR campaign. • Competitive, reversible dual-function inhibitor of LTA4 hydrolase and aminopeptidase activities (IC50 = 0.20 µM) • Orally active in mouse ex vivo whole blood assays-enables convenient oral administration protocols • Cell-permeable reference standard with defined kinetics for assay validation, calibration, and dose-response benchmarking

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 262451-89-8
Cat. No. B1680856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-22716
CAS262451-89-8
Synonyms1-(2-(4-phenylphenoxy)ethyl)pyrrolidine
SC 27716
SC-22716
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-15-14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-15H2
InChIKeyPKUGRVAJRGZDJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SC-22716: LTA4 Hydrolase Inhibitor Baseline


SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) is a synthetic small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H) [1]. It was identified from an in-house screening program as a potent, competitive, and reversible inhibitor of human LTA4 hydrolase with an IC50 of 0.20 µM [2]. The compound acts as a cell-permeable inhibitor that suppresses the production of leukotriene B4 (LTB4), a pro-inflammatory mediator implicated in inflammatory bowel disease (IBD) and psoriasis . SC-22716 served as the primary lead compound for an extensive structure-activity relationship (SAR) campaign that generated numerous analogs with improved potency and oral activity [1].

1 LTA4H pathway inhibition study fit
2 Dual hydrolase/aminopeptidase assay context
3 Oral-dosing in vivo model support reported

SC-22716: LTA4H Inhibitor Substitution Risks


Substituting SC-22716 with another LTA4 hydrolase inhibitor without quantitative justification introduces significant experimental risk. While multiple LTA4H inhibitors exist, their potencies vary by orders of magnitude [1]. For instance, the clinical candidate SC-57461A exhibits an IC50 of 2.5 nM against recombinant human LTA4H, approximately 80-fold more potent than SC-22716's 200 nM IC50 [2]. Conversely, other known LTA4H inhibitors such as captopril (IC50 = 11 µM) [3] and SA6541 (IC50 = 270 nM) [4] demonstrate markedly different potency profiles. Furthermore, SC-22716's specific chemical scaffold (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) imparts unique physicochemical properties, including a calculated LogP of 3.77 and topological polar surface area of 12.47 Ų [5], which govern cell permeability and solubility behavior distinct from analogs with alternative amine moieties or extended side chains. Without direct experimental validation, assuming functional equivalence between SC-22716 and any LTA4H inhibitor—including its own optimized progeny—is scientifically unsound and compromises reproducibility.

Target compound

SC-22716 (0.20 µM IC50)

Moderate-potency lead scaffold; defined cell permeability and oral activity in mouse ex vivo assay.

Substitution risk

Assay context may differ

Other LTA4H inhibitors span ~80-fold higher or ~55-fold lower potency; assuming functional equivalence without validation compromises reproducibility.

Physicochemical properties (LogP 3.77, TPSA 12.47 Ų) differ from analogs with alternative amine moieties or extended side chains, potentially altering cell permeability and solubility behavior.

SC-22716: Quantitative Evidence Guide


Potency vs. SC-57461A on Recombinant LTA4 Hydrolase

SC-22716 inhibits recombinant human LTA4 hydrolase with an IC50 of 0.20 µM (200 nM) [1]. In direct comparison, the structurally optimized clinical candidate SC-57461A, which was developed from the SC-22716 SAR series, exhibits an IC50 of 2.5 nM against the same recombinant human enzyme target [2]. This represents an approximately 80-fold increase in potency for SC-57461A relative to the original lead compound SC-22716.

Potency vs. SC-57461A
Cross-study comparable
SC-22716 IC50 = 0.20 µM; SC-57461A IC50 = 2.5 nM (~80-fold more potent)
Supports baseline vs. high-potency inhibitor comparison studies.
Recombinant human LTA4H enzyme assay.
LTA4 hydrolase Enzyme inhibition Inflammation

Potency vs. Captopril on LTA4 Hydrolase

SC-22716 inhibits LTA4 hydrolase with an IC50 of 0.20 µM (200 nM) [1]. In contrast, captopril, an angiotensin-converting enzyme (ACE) inhibitor that also exhibits activity against the bifunctional Zn²⁺-containing LTA4 hydrolase/aminopeptidase, inhibits LTA4 hydrolase with an IC50 of 11 µM (11,000 nM) [2]. This represents an approximately 55-fold lower potency for captopril compared to SC-22716.

Potency vs. Captopril
Cross-study comparable
SC-22716 IC50 = 0.20 µM; Captopril IC50 = 11 µM (~55-fold less potent)
Contextualizes potency ranking among LTA4H inhibitors.
Comparative enzyme inhibition assay.
LTA4 hydrolase Enzyme inhibition Metalloprotease

Mechanism: Dual Hydrolase/Aminopeptidase Inhibition

SC-22716 acts as a potent, competitive, and reversible inhibitor of both the hydrolase and peptidase activities of human leukotriene A4 hydrolase [1]. The enzyme LTA4 hydrolase is a bifunctional zinc metalloenzyme that catalyzes both the stereospecific hydrolysis of LTA4 to LTB4 (epoxide hydrolase activity) and the cleavage of peptide substrates (aminopeptidase activity) [2]. While specific Ki values for SC-22716 against each enzymatic function are not reported in the primary literature, the compound's classification as a dual-function inhibitor distinguishes it mechanistically from compounds that may preferentially target only one catalytic activity.

Dual Inhibition Mechanism
Supporting evidence
Competitive, reversible inhibitor of both hydrolase and peptidase activities.
Relevant for mechanistic LTA4H pathway dissection.
Exact Ki per function not reported.
LTA4 hydrolase Aminopeptidase Enzyme inhibition

Oral Activity: Mouse Ex Vivo Whole Blood Assay

The SAR study from which SC-22716 was identified reported that several analogs from this structural class, including SC-22716 itself, demonstrated good oral activity in a mouse ex vivo whole blood assay [1]. SC-22716 is described as an orally active LTA4 hydrolase inhibitor . While specific ED50 or plasma concentration values are not publicly available for SC-22716 in peer-reviewed literature, the compound's established oral activity profile distinguishes it from LTA4H inhibitors that lack oral bioavailability and are restricted to in vitro or parenteral administration routes.

Oral Activity Evidence
Class-level inference
Orally active in mouse ex vivo whole blood assay.
Supports in vivo model dosing context.
Specific ED50 or plasma values not publicly available.
Oral bioavailability Ex vivo assay Pharmacodynamics

SC-22716: Research & Industrial Applications


Comparative Pharmacology Baseline

SC-22716 serves as an ideal baseline LTA4 hydrolase inhibitor (IC50 = 0.20 µM) for comparative pharmacology studies [1]. Its moderate potency relative to high-affinity clinical candidates such as SC-57461A (IC50 = 2.5 nM) [2] allows researchers to establish dose-response relationships across a broad potency spectrum. This is particularly valuable when evaluating the relationship between target engagement and functional outcomes, or when assessing the activity of novel LTA4H inhibitors against a well-characterized reference standard with defined competitive and reversible kinetics.

Oral Dosing in LTB4-Driven Inflammatory Models

SC-22716 is suitable for in vivo studies investigating the role of LTB4 in inflammatory disease pathogenesis, specifically in mouse models of inflammatory bowel disease (IBD) and psoriasis [1]. The compound's demonstrated oral activity in mouse ex vivo whole blood assays [2] enables convenient oral administration protocols, avoiding the confounding variables introduced by parenteral injection routes or the formulation challenges associated with compounds lacking oral bioavailability.

Dual Hydrolase/Aminopeptidase Mechanistic Studies

SC-22716's confirmed activity as a competitive, reversible inhibitor of both the hydrolase and aminopeptidase functions of LTA4H [1] makes it a valuable tool for mechanistic investigations into the distinct biological roles of these two enzymatic activities [2]. Researchers studying the relative contributions of LTB4 synthesis (hydrolase activity) versus chemokine degradation (aminopeptidase activity) to inflammatory phenotypes can employ SC-22716 as a dual-function inhibitor, potentially in parallel with more selective tools if available, to dissect pathway contributions.

Chemical Probe for LTA4H Target Engagement

SC-22716 is appropriate for use as a positive control or reference inhibitor in biochemical and cellular assays designed to measure LTA4 hydrolase target engagement or LTB4 production [1]. Its well-defined IC50 of 0.20 µM in recombinant enzyme assays [2] provides a quantitative benchmark for assay validation, calibration, and quality control. The compound's cell-permeable nature enables its use in whole-cell and ex vivo assay formats, facilitating the translation of biochemical findings to more physiologically relevant systems.

Application
Selection Property
Validation Focus
Comparative pharmacology baseline
Moderate-potency reference standard
Dose-response relationship across potency spectrum
LTB4-driven inflammatory model studies
Reported oral activity support
In vivo oral dosing protocol feasibility
Dual hydrolase/aminopeptidase mechanistic studies
Dual-function inhibition profile
Hydrolase vs. aminopeptidase pathway contribution
LTA4H target engagement probe
Cell-permeable quantitative benchmark
Assay calibration and LTB4 production readout

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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